molecular formula C12H13N3O7 B8449468 4-(2,4-Dinitro-phenylcarbamoyl)-butyric acid methyl ester

4-(2,4-Dinitro-phenylcarbamoyl)-butyric acid methyl ester

Cat. No.: B8449468
M. Wt: 311.25 g/mol
InChI Key: FGVFXBDOHDWQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dinitro-phenylcarbamoyl)-butyric acid methyl ester is a useful research compound. Its molecular formula is C12H13N3O7 and its molecular weight is 311.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O7

Molecular Weight

311.25 g/mol

IUPAC Name

methyl 5-(2,4-dinitroanilino)-5-oxopentanoate

InChI

InChI=1S/C12H13N3O7/c1-22-12(17)4-2-3-11(16)13-9-6-5-8(14(18)19)7-10(9)15(20)21/h5-7H,2-4H2,1H3,(H,13,16)

InChI Key

FGVFXBDOHDWQGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dinitroaniline (6.00 g, 32.76 mmol) in acetonitrile (60 mL) was added methyl-5-chloro-5-oxo-valerate (5.44 mL, 39.31 mmol, 1.2 equiv) at 20° C. in one portion. The reaction mixture was then heated to 75° C. Reaction progress was monitored periodically by HPLC (HPLC Method A). The reaction was complete after stirring for 23 hours at 75° C. to give 4-(2,4-dinitro-phenylcarbamoyl)-butyric acid methyl ester. This reaction mixture was cooled to 20° C. and a portion of the solvent was then removed in vacuo to yield a total reaction volume of approximately 25 mL. To the concentrated mixture was then added potassium carbonate (13.58 g, 98.26 mmol, 3.0 equiv) and methyl iodide (10.20 mL, 163.48 mmol, 5.0 equiv.) at 20° C. Reaction progress was monitored periodically by HPLC Method A. The reaction was complete after 17 hours at 20° C. to give 4-[(2,4-dinitro-phenyl)-methyl-carbamoyl]-butyric acid methyl ester. The reaction mixture was filtered to remove excess K2CO3 and the filtrate was poured into cold water (200 mL) to yield off-white solids. The solid product was collected by vacuum filtration and dried at 60° C. under vacuum/N2 sweep overnight to give 8.914 g, (84% yield) as a light tan solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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